tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
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Overview
Description
tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable component in synthetic chemistry .
Preparation Methods
The synthesis of tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like halides and amines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable tert-butyl group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve covalent modification of active sites and alteration of protein conformation .
Comparison with Similar Compounds
tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate can be compared with similar compounds like this compound analogs, which share structural similarities but differ in functional groups. These differences can result in varied reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H21NO7 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(18)12-6(4-13)8(16)9(17)7(15)5-14/h4,6-9,14-17H,5H2,1-3H3,(H,12,18)/t6-,7+,8+,9+/m0/s1 |
InChI Key |
UVFWQBQMEQKTIY-JQCXWYLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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